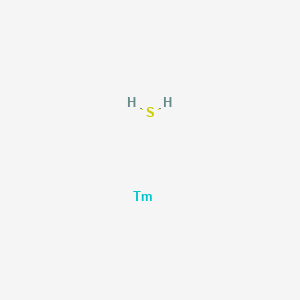

Sulfane;thulium

Description

Overview of Thulium as a Lanthanide Element in Chalcogenide Chemistry

Thulium (Tm), with atomic number 69, is a member of the lanthanide series. wikipedia.org As a lanthanide, its chemistry is largely dominated by the +3 oxidation state, although a +2 state can also exist, particularly in solid compounds. wikipedia.orgyoutube.com This characteristic is central to its interaction with chalcogens like sulfur. In chalcogenide chemistry, thulium, like other lanthanides, readily reacts with sulfur to form a variety of binary compounds. wikipedia.org The partially filled 4f electron shell of the thulium ion (Tm³⁺) is responsible for the unique magnetic and luminescent properties observed in its compounds. wikipedia.org The combination of thulium with chalcogens results in the formation of thulium chalcogenides. wikipedia.org

The interaction between thulium and sulfur is governed by the significant difference in electronegativity between the electropositive rare earth metal and the more electronegative chalcogen. This leads to the formation of compounds with a considerable degree of ionic character. The size of the Tm³⁺ ion plays a crucial role in determining the crystal structures of the resulting sulfides, influencing coordination numbers and lattice parameters.

Significance of Rare Earth Chalcogenides in Modern Materials Science Research

Rare earth chalcogenides, the class of materials to which thulium sulfides belong, are of significant interest in modern materials science. These compounds exhibit a wide range of interesting physical properties, including semiconductivity, luminescence, and unique magnetic behaviors. Their potential applications are diverse and technologically important.

In the realm of optoelectronics, the luminescent properties of rare earth chalcogenides make them suitable for use in phosphors and as dopants in solid-state lasers. For instance, thulium-doped materials are known for their applications in lasers that emit in the infrared region. samaterials.com Furthermore, the semiconducting nature of many rare earth sulfides is being explored for applications in various electronic and optical devices.

The magnetic properties of these materials are also a subject of intense research. The presence of unpaired 4f electrons in the lanthanide ions gives rise to interesting magnetic phenomena. Thulium sulfide (B99878), for example, exhibits paramagnetic behavior, which is being investigated for its potential in the development of advanced magnetic sensors and data storage technologies. Additionally, some rare earth chalcogenides are being studied for their thermoelectric properties, with the potential to convert waste heat into electrical energy.

Conceptual Framework of Thulium-Sulfur Interactions: From Binary Compounds to Complex Systems

The interaction between thulium and sulfur can be understood by considering a progression from simple binary compounds to more complex systems.

Binary Compounds: The most straightforward interactions lead to the formation of binary thulium sulfides. The primary examples are thulium monosulfide (TmS) and thulium(III) sulfide (Tm₂S₃). wikipedia.org These compounds are typically synthesized through high-temperature solid-state reactions between thulium metal or its oxide and sulfur. The stoichiometry of the reactants and the reaction conditions determine the final product. Thulium(III) sulfide is known to exist in different crystalline forms, or polymorphs, such as monoclinic and rhombohedral structures, each with distinct physical properties.

Polysulfides: Beyond the simple sulfides, there is the potential for the formation of thulium polysulfides. Polysulfide ions consist of chains of sulfur atoms (Sₙ²⁻). While specific, well-characterized thulium polysulfide compounds are not extensively documented in readily available literature, the synthesis of polysulfides of other metals is a known area of chemistry. researchgate.netresearchgate.net The formation of such compounds would involve reactions under conditions that favor the catenation of sulfur atoms.

Complex Systems: The conceptual framework extends to more complex, multi-elemental systems where thulium and sulfur are incorporated into larger structures. These can include ternary or even quaternary compounds. For example, the investigation of systems like Tm-As-S has revealed the formation of ternary intermediate phases with specific crystallographic and physicochemical properties. researchgate.net There is also a growing interest in classes of materials like lanthanide thioborates and thiogermanates as potential nonlinear optical materials. rsc.orgrsc.orgrsc.org While specific thulium-based examples in these categories are not yet widely reported, they represent a frontier in the exploration of complex thulium-sulfur systems. These complex structures offer the possibility of fine-tuning the material's properties by introducing other elements and structural motifs.

Data Tables

Below are interactive data tables summarizing some of the known properties of thulium and its binary sulfides.

Table 1: General Properties of Thulium

| Property | Value |

|---|---|

| Atomic Number | 69 |

| Atomic Weight | 168.934 u |

| Common Oxidation State | +3 |

| Crystal Structure (at STP) | Hexagonal Close-Packed |

Table 2: Properties of Binary Thulium Sulfides

| Compound | Formula | Crystal System | Space Group | Key Properties |

|---|---|---|---|---|

| Thulium(III) Sulfide (δ-phase) | Tm₂S₃ | Monoclinic | P2₁/m | Semiconducting, Thermoelectric |

Structure

2D Structure

Properties

Molecular Formula |

H2STm |

|---|---|

Molecular Weight |

203.02 g/mol |

IUPAC Name |

sulfane;thulium |

InChI |

InChI=1S/H2S.Tm/h1H2; |

InChI Key |

FJILQDHZXLRRBS-UHFFFAOYSA-N |

Canonical SMILES |

S.[Tm] |

Origin of Product |

United States |

Synthesis Methodologies for Thulium Sulfur Compounds

High-Temperature Solid-State Reaction Routes

High-temperature solid-state synthesis is a conventional and widely used method for producing inorganic solids from solid reactants. The reactions are typically performed at temperatures ranging from several hundred to over a thousand degrees Celsius, facilitating the diffusion of atoms between the solid reactants to form the desired compound.

Stoichiometric Reactions of Thulium Metal and Sulfur

The most direct route to synthesize binary thulium sulfides involves the high-temperature reaction of stoichiometric amounts of thulium metal and elemental sulfur. Thulium metal is highly reactive and readily burns in the air to form thulium(III) oxide (Tm₂O₃) pilgaardelements.com. Consequently, its reaction with sulfur must be conducted under a vacuum or in an inert atmosphere to prevent the formation of oxide or oxysulfide impurities.

The reaction is typically carried out in a sealed ampoule, often made of quartz or another refractory material, which is heated in a furnace. The precise temperature and pressure conditions are critical for controlling the phase of the resulting thulium sulfide (B99878). For instance, high-pressure and high-temperature (HPHT) conditions, with pressures up to 8–9 GPa and temperatures reaching 1600 °C, have been utilized to synthesize specific phases like monoclinic TmS₂. aip.org In such syntheses, the elemental precursors are carefully weighed and mixed to achieve the desired stoichiometric ratio for the target compound, such as TmS, Tm₂S₃, or TmS₂.

Table 1: Parameters for High-Pressure Synthesis of Thulium Sulfide Phases

| Parameter | Value | Compound Formed |

|---|---|---|

| Pressure | 8 - 9 GPa | Tm-doped SnS₂ / Monoclinic TmS₂ |

| Temperature | Up to 1600 °C | Tm-doped SnS₂ |

This table illustrates typical conditions used in high-pressure, high-temperature solid-state synthesis of thulium-sulfur compounds.

Reaction of Thulium Oxides with Sulfur Precursors

An alternative solid-state route involves the sulfidation of thulium oxide (Tm₂O₃) using a suitable sulfur precursor. This method is particularly useful as thulium oxide is often a more readily available and stable starting material than the pure metal. Common sulfurizing agents include hydrogen sulfide (H₂S) gas and carbon disulfide (CS₂).

The reaction involves passing the sulfurizing agent over heated thulium oxide. For example, when H₂S gas is used, it reacts with the metal oxide at elevated temperatures (typically 500–900 °C) to form the corresponding metal sulfide and water vapor. researchgate.net Studies on other transition metal oxides have shown that this process often involves the reduction of the metal oxide and the subsequent formation of sulfide compounds under the reaction conditions. researchgate.net The general reaction can be represented as:

Tm₂O₃ (s) + 3 H₂S (g) → Tm₂S₃ (s) + 3 H₂O (g)

The efficiency and completeness of the reaction depend on factors such as reaction temperature, gas flow rate, and the reactivity of the oxide. This method allows for the large-scale production of thulium sulfides.

Solution-Based Synthesis Approaches

Solution-based methods offer greater control over particle size, morphology, and crystallinity at lower temperatures compared to solid-state routes. These techniques involve the chemical reaction of precursors in a liquid medium.

Solvothermal and Hydrothermal Synthesis Techniques

Solvothermal synthesis is a versatile method that involves a chemical reaction in a sealed vessel (an autoclave) where a solvent is heated above its boiling point to generate high pressure. sigmaaldrich.com When water is used as the solvent, the process is termed hydrothermal synthesis. sigmaaldrich.com These techniques have been successfully applied to synthesize various rare earth compounds, including oxides and complex coordination compounds. For instance, thulium(III) oxide can be synthesized via hydrothermal methods, and other rare earth compounds have been prepared solvothermally using organic solvents like toluene at temperatures around 160 °C. mdpi.com

This approach is readily adaptable for producing thulium sulfides. A typical process involves dissolving a soluble thulium salt (e.g., thulium nitrate or chloride) and a sulfur source (e.g., thiourea, sodium sulfide, or elemental sulfur) in a suitable solvent. The autoclave is then heated, allowing the pressure to build, which increases the solubility of reactants and facilitates the reaction to form the sulfide precipitate.

In solvothermal synthesis, ligands or "capping agents" play a crucial role in controlling the nucleation and growth of nanoparticles. These molecules coordinate to the surface of the growing crystals, influencing their size, shape, and preventing agglomeration. sigmaaldrich.com For example, in the synthesis of other metal chalcogenide quantum dots, solvents and capping agents like trioctylphosphine oxide (TOPO) and trioctylphosphine (TOP) are used to manage the reaction kinetics and stabilize the resulting nanoparticles. sigmaaldrich.com

The ligand-assisted mechanism involves the dynamic adsorption and desorption of ligand molecules on different crystal facets. This differential binding can either passivate a surface or promote growth in a specific direction, leading to the formation of various morphologies such as nanorods, nanowires, or nanospheres. The choice of ligand is critical and depends on its coordination affinity with the thulium ions and its interaction with the solvent.

The morphology and crystal structure of the final thulium sulfide product are highly sensitive to the experimental conditions of the solvothermal or hydrothermal process, particularly the temperature and the choice of solvent.

Temperature: The reaction temperature directly affects the kinetics of nucleation and crystal growth. Generally, higher temperatures lead to increased crystallinity and larger particle sizes. For instance, studies on the hydrothermal synthesis of cadmium sulfide (CdS) nanoparticles have shown that the average crystallite size tends to increase with rising reaction temperatures. aip.org Similarly, the synthesis of nickel-cobalt sulfides at 180 °C via a solvothermal method resulted in a specific urchin-like crystalline structure. rsc.org

Solvent System: The solvent not only provides the medium for the reaction but also influences precursor solubility, reaction pathways, and can act as a coordinating agent. Different solvents possess varying polarities, boiling points, and coordination abilities, which can drastically alter the final product's morphology. For example, the solvothermal synthesis of copper sulfides in ethylenediamine at 120 °C showed that an increase in reaction time led to a morphological evolution from nanorods to complex flower-like structures. nih.gov Furthermore, the reactivity of the sulfur precursor within the solvent system can dictate the final crystal phase and morphology; in the synthesis of Cu₂MnSnS₄, using thiourea as the sulfur source resulted in microspheres, whereas using Na₂S produced a fine crystalline material under the same conditions. mdpi.com

Table 2: Influence of Synthesis Parameters on Metal Sulfide Nanoparticle Morphology (General Findings)

| Parameter | Variation | Observed Effect on Morphology | Example System |

|---|---|---|---|

| Temperature | Increase | Increased crystallite size and crystallinity | CdS Nanoparticles |

| Reaction Time | Increase (at 120 °C) | Evolution from nanorods to flower-like structures | Copper Sulfides |

| Sulfur Precursor | Thiourea vs. Na₂S | Formation of microspheres vs. fine crystalline powder | Cu₂MnSnS₄ |

| Solvent Type | Low vs. High Coordination | Affects aggregation and structure | Nickel-Cobalt Sulfides |

This table summarizes general research findings on how different parameters in solution-based synthesis can influence the morphology of the resulting metal sulfide products. These principles are applicable to the synthesis of thulium-sulfur compounds.

Precipitation Methods from Thulium Salts and Sulfide Sources

Precipitation is a foundational technique for synthesizing inorganic compounds, including thulium sulfides. This method leverages the low solubility of metal sulfides in aqueous solutions. d-nb.info The process generally involves the reaction of a soluble thulium salt with a source of sulfide ions, leading to the formation of an insoluble thulium sulfide precipitate.

The selection of precursors is a critical step. Soluble thulium salts such as thulium nitrate, thulium sulfate, or thulium chloride serve as the source of thulium ions. The sulfide source can be hydrogen sulfide gas bubbled through the solution or a soluble sulfide salt like sodium sulfide. wikipedia.org The fundamental reaction involves the combination of thulium (III) ions (Tm³⁺) with sulfide ions (S²⁻) to form thulium(III) sulfide (Tm₂S₃).

Several factors influence the efficiency of the precipitation process and the quality of the resulting product. d-nb.info The pH of the solution is a key parameter, as it affects the concentration of sulfide ions available for reaction. d-nb.info Temperature and the concentration of the reactants also play significant roles in controlling the reaction rate and the particle size of the precipitate.

Table 1: Key Parameters in Precipitation Synthesis of Thulium Sulfide

| Parameter | Influence on Synthesis | Typical Considerations |

|---|---|---|

| Thulium Salt Precursor | Provides the source of Tm³⁺ ions. | Thulium nitrate, sulfate, or chloride are common choices. |

| Sulfide Source | Provides the S²⁻ ions for precipitation. | Hydrogen sulfide (H₂S) gas or soluble salts like sodium sulfide (Na₂S). wikipedia.org |

| pH of Solution | Controls the equilibrium concentration of sulfide ions. | Adjusting pH can optimize the precipitation yield. d-nb.info |

| Temperature | Affects reaction kinetics and precipitate morphology. | Controlled temperatures are used to manage yield and purity. |

| Reactant Concentration | Influences the rate of precipitation and particle size. | The ratio of thulium to sulfide ions is carefully controlled. d-nb.info |

Gas-Phase Synthesis and Chemical Vapor Transport (CVT)

Gas-phase synthesis methods are employed to produce high-purity and crystalline thulium sulfides. These techniques involve the reaction of volatile precursors at elevated temperatures. A prominent example of this is Chemical Vapor Transport (CVT), a method widely used for growing single crystals of inorganic substances. semanticscholar.orgresearchgate.net The basic principle of CVT involves a thermal gradient that drives the crystallization of a material from a vapor phase. arxiv.org

Reaction of Thulium Oxides with Hydrogen Sulfide or Carbon Disulfide

A common gas-phase route for synthesizing thulium sulfides is the reaction of thulium oxide (Tm₂O₃) with a sulfur-containing gas. researchgate.net Thulium oxide, a readily available starting material, can be converted to thulium sulfide by passing hydrogen sulfide (H₂S) or carbon disulfide (CS₂) vapor over the heated oxide. pilgaardelements.comnih.govwikipedia.org

The reaction is typically carried out in a furnace at high temperatures. The sulfur-containing gas reacts with the solid oxide, replacing the oxygen atoms with sulfur atoms to form the desired thulium sulfide and gaseous byproducts like water vapor or carbon dioxide. The general reactions can be represented as:

Tm₂O₃(s) + 3H₂S(g) → Tm₂S₃(s) + 3H₂O(g)

2Tm₂O₃(s) + 3CS₂(g) → 2Tm₂S₃(s) + 3CO₂(g)

The efficiency and completeness of the reaction depend on parameters such as reaction temperature, gas flow rate, and reaction time. This method is effective for producing polycrystalline powders of thulium sulfide.

Role of Transport Agents in Crystal Growth

Chemical Vapor Transport (CVT) is a specialized gas-phase technique particularly effective for growing high-quality single crystals. arxiv.org The choice of a suitable transport agent is crucial to the success of the CVT process. arxiv.org This agent must react with the solid material (e.g., thulium sulfide) at one temperature (the source zone) to form a volatile gaseous species. This gaseous molecule is then transported along a temperature gradient within a sealed ampoule to a cooler region (the growth zone), where the reverse reaction occurs, leading to the decomposition of the gaseous species and the deposition of single crystals. arxiv.orgnih.gov

For metal sulfides, common transport agents include halogens like iodine or chlorine, as well as metal halides. arxiv.org In some cases, elemental sulfur itself can act as a transport agent. researchgate.netarxiv.org The transport agent forms a volatile intermediate with the metal, which facilitates its movement from the hotter to the cooler end of the ampoule. For instance, if iodine is used as a transport agent, a volatile thulium-iodide species would be formed in the gas phase. The selection of the transport agent and the specific temperature gradient are critical parameters that determine the kinetics of crystal growth and the quality of the final product. arxiv.org

Table 2: Transport Agents in Chemical Vapor Transport (CVT) for Sulfide Crystal Growth

| Transport Agent | Principle of Operation | Example Application |

|---|---|---|

| Iodine (I₂) | Forms volatile metal-iodide complexes at the hot zone, which decompose at the cold zone. | A common and effective agent for growing crystals of many transition metal dichalcogenides. arxiv.org |

| Metal Chlorides (e.g., TaCl₅) | React to form volatile species that are transported along a thermal gradient. | Used for the growth of specific polymorphs of metal sulfides like TaS₂. arxiv.org |

| Sulfur (S) | Sulfur vapor can react with the metal sulfide to form a more volatile polysulfide species in the gas phase. | Used in sulfuric vapor transport to grow a variety of metal sulfide crystals. nih.govresearchgate.netarxiv.org |

Non-Conventional Synthesis Strategies

Beyond traditional methods, non-conventional strategies offer alternative pathways to thulium-sulfur compounds, often providing advantages such as lower reaction temperatures or the ability to produce unique material forms.

Electrochemical Synthesis Pathways

Electrochemical methods present an advanced route for the synthesis of thulium compounds. A notable example involves the electrochemical oxidation of metallic thulium in an aqueous sulfuric acid solution, which results in the formation of thulium(I) sulfate. In this process, thulium electrodes are subjected to an alternating current in the sulfuric acid electrolyte, causing the metal to dissolve and form the sulfate compound. While this specific method yields a sulfate, the principle of using electrochemical potential to drive the formation of compounds is applicable to other systems. The synthesis of metal sulfides via electrolysis in molten salts is another established electrochemical approach. nih.gov

Key parameters that govern the outcome of such electrochemical syntheses include the current density, the concentration of the electrolyte, and the temperature of the system.

Table 3: Key Parameters for Electrochemical Synthesis of Thulium Sulfate

| Parameter | Role in Synthesis |

|---|---|

| Current Density | Influences the rate of the electrochemical oxidation-reduction reactions. |

| Electrolyte Concentration | Affects the conductivity of the solution and the availability of reactant ions. |

| Temperature | Controls the kinetics of the electrochemical dissolution and formation processes. |

Mechanochemical Activation for Thulium Sulfide Formation

Mechanochemical synthesis is a solvent-free, solid-state method that utilizes mechanical energy to induce chemical reactions. rsc.org High-energy ball milling is a common technique where the reactants, in this case, likely thulium metal or a thulium compound and elemental sulfur, are placed in a mill with grinding media. researchgate.net The repeated collisions and friction generate localized high pressure and temperature, activating the reactants and initiating a solid-state reaction to form thulium sulfide.

This method offers several advantages, including the absence of solvents, which makes it an environmentally friendly "green" chemistry approach. rsc.org Reactions can often be carried out at room temperature and in significantly shorter times compared to conventional high-temperature methods. rsc.org This technique has been successfully used to synthesize other metal sulfides, such as lithium sulfide (Li₂S), by milling elemental sulfur with a lithium source. researchgate.net

Table 4: Features of Mechanochemical Synthesis

| Feature | Description |

|---|---|

| Solvent-Free | The reaction occurs in the solid state, eliminating the need for solvents. rsc.org |

| Room Temperature | The process can often be conducted without external heating. researchgate.net |

| Rapid Reaction | Synthesis can be completed in a short amount of time. rsc.org |

| Activation Method | Mechanical energy from milling initiates the chemical transformation. researchgate.net |

Table 5: List of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| Thulium Sulfide | Tm₂S₃ |

| Thulium Nitrate | Tm(NO₃)₃ |

| Thulium Sulfate | Tm₂(SO₄)₃ |

| Thulium Chloride | TmCl₃ |

| Hydrogen Sulfide | H₂S |

| Sodium Sulfide | Na₂S |

| Thulium Oxide | Tm₂O₃ |

| Carbon Disulfide | CS₂ |

| Water | H₂O |

| Carbon Dioxide | CO₂ |

| Iodine | I₂ |

| Tantalum Pentachloride | TaCl₅ |

| Tantalum Disulfide | TaS₂ |

| Sulfuric Acid | H₂SO₄ |

Microwave-Assisted Synthesis of Thulium-Sulfur Materials

A comprehensive search of scientific literature and research databases reveals a significant gap in the documented synthesis methodologies for thulium-sulfur compounds. Specifically, there is no available research detailing the use of microwave-assisted techniques for the synthesis of thulium-sulfur materials. While microwave-assisted synthesis is a well-established and advantageous method for producing a variety of metal sulfides—offering benefits such as rapid reaction times, uniform heating, and high product yields—its application to the thulium-sulfur system has not been reported.

Conventional synthesis methods for other metal sulfides often involve the use of metal salts and a sulfur source in a suitable solvent, which is then subjected to microwave irradiation. The controlled parameters in such a synthesis typically include the precursor concentration, reaction temperature, microwave power, and irradiation time. These parameters are crucial in determining the phase, crystallinity, size, and morphology of the resulting sulfide nanoparticles.

For a hypothetical microwave-assisted synthesis of thulium-sulfur materials, one could extrapolate from general procedures for other lanthanide sulfides. This would likely involve a thulium precursor, such as thulium(III) chloride (TmCl₃) or thulium(III) acetate (Tm(CH₃COO)₃), and a sulfur source like thiourea (CS(NH₂)₂) or sodium sulfide (Na₂S). A high-boiling point solvent with a high dielectric constant, such as ethylene glycol, would be a suitable medium for efficient microwave absorption and uniform heating.

The anticipated reaction mechanism would involve the dissolution of the precursors in the solvent, followed by a rapid, localized heating of the solution upon microwave irradiation. This would lead to the decomposition of the sulfur source and subsequent reaction with thulium ions to form thulium sulfide nuclei. The growth of these nuclei into nanoparticles would then proceed, with the reaction parameters influencing the final product characteristics.

Hypothetical Reaction Parameters for Microwave-Assisted Synthesis of Thulium Sulfide:

| Parameter | Hypothetical Value/Range | Purpose |

| Thulium Precursor | Thulium(III) chloride, Thulium(III) acetate | Source of thulium ions |

| Sulfur Source | Thiourea, Sodium sulfide | Source of sulfide ions |

| Solvent | Ethylene glycol, Diethylene glycol | Microwave-absorbing medium |

| Microwave Power | 200 - 800 W | To control the reaction rate |

| Temperature | 150 - 250 °C | To facilitate precursor decomposition and crystal growth |

| Reaction Time | 5 - 60 minutes | To control the extent of reaction and particle size |

It is important to reiterate that the information presented above is a theoretical framework based on the principles of microwave-assisted synthesis of analogous metal sulfides. Due to the absence of specific research on thulium-sulfur compounds using this method, experimental validation is necessary to establish a viable synthesis protocol and to characterize the resulting materials. The development of such a method could provide a more efficient and scalable route to producing thulium-sulfur materials for various applications.

Advanced X-ray Diffraction Techniques for Crystal Structure Determination

X-ray diffraction (XRD) is a cornerstone technique for elucidating the crystalline nature of materials. It provides detailed information about the arrangement of atoms within a crystal lattice, including lattice parameters, space group symmetry, and phase purity.

Powder X-ray Diffraction (PXRD) and Rietveld Refinement

Powder X-ray Diffraction (PXRD) is widely used to identify crystalline phases and determine their structural parameters. For thulium-sulfur compounds, PXRD patterns are analyzed to confirm the formation of specific stoichiometries and crystal structures. Rietveld refinement, a method of analyzing diffraction patterns, allows for the quantitative determination of crystal structure parameters, including atomic positions, lattice constants, and site occupancies. This technique is vital for verifying phase purity and identifying any impurities or structural variations.

Research on thulium sulfides has identified several distinct crystalline phases. For instance, thulium sesquisulfide (Tm₂S₃) can exist in different structural forms, with its phase purity often verified using XRD and Rietveld refinement to distinguish between orthorhombic and cubic phases benchchem.com. Other thulium sulfides, such as Tm₅S₇ and the novel Tm₁₅S₂₂, have also been characterized using PXRD, with their structures determined and refined researchgate.netspringerprofessional.decapes.gov.brugr.esugr.esresearchgate.net. Solid solutions like thulium-substituted manganese sulfide (TmₓMn₁₋ₓS) have been shown to adopt a face-centered cubic lattice, as confirmed by XRD analysis researchgate.netresearchgate.net. Furthermore, the Rietveld refinement method has been applied to analyze diffraction data, even using known thulium sulfide structures as prototypes for related materials researchgate.net.

Table 1: Representative Crystal Structures of Thulium Sulfides

| Compound | Space Group | Lattice Parameters (Å) | References |

| Tm₂S₃ (orthorhombic) | P2₁/m | a ≈ 13.112, b ≈ 3.9885, c ≈ 11.765, β ≈ 105.21° | capes.gov.br |

| Tm₂S₃ (cubic) | Fd3̅m | a ≈ 11.17 Å | scribd.com |

| Tm₅S₇ | Cm | a ≈ 1.35314(8), b ≈ 0.40819(2), c ≈ 1.25609(7), β ≈ 104.577(3)° | researchgate.net |

| Tm₁₅S₂₂ | P2₁/c | a ≈ 16.96, b ≈ 9.8296, c ≈ 9.9981, β ≈ 91.02(1)° | researchgate.net |

| CdTm₂S₄ (spinel) | Fd3̅m | a ≈ 10.84 Å | acs.org |

Note: Lattice parameters can vary slightly depending on synthesis conditions and specific studies.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Structures

SCXRD has been instrumental in identifying and characterizing new thulium sulfide phases. For example, the structure of Tm₁₅S₂₂ was determined using SCXRD, revealing its specific crystallographic parameters and space group capes.gov.brugr.esugr.esresearchgate.net. Similarly, other thulium-containing chalcogenides have had their crystal structures elucidated through SCXRD analysis, contributing to a broader understanding of rare-earth sulfide chemistry researchgate.netacs.org. These studies provide definitive structural models that can be used to interpret physical properties and guide further material design.

Electron Microscopy for Microstructural and Morphological Analysis

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide high-resolution imaging of material surfaces and internal structures, offering insights into morphology, particle size, and defect structures.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX)

SEM provides detailed surface topography and morphology of thulium-sulfur materials. Coupled with Energy-Dispersive X-ray Spectroscopy (EDX), SEM can simultaneously perform elemental analysis, confirming the presence and distribution of thulium and sulfur within the sample. EDX analysis on single crystals of related rare-earth selenides, which share similar characterization methodologies, allows for the determination of elemental ratios, calibrated against standards acs.org. For thulium sesquisulfide (Tm₂S₃), SEM/EDX is employed for elemental homogeneity analysis, ensuring the stoichiometric integrity of synthesized samples benchchem.com. Studies on other materials also utilize SEM to assess particle morphology, noting how spherical shapes can minimize voids and improve reaction completeness, a principle applicable to thulium sulfide synthesis benchchem.com.

Table 2: SEM/EDX Characterization Findings

| Material | Morphology Description | Elemental Analysis Findings (Example) | Application Context | References |

| Tm₂S₃ | Not explicitly detailed, but homogeneity analysis is key | Tm and S presence confirmed, elemental ratios analyzed | Synthesis verification | benchchem.com |

| Yb₂S₃ (related) | Spherical morphologies preferred over irregular ones | Elemental composition confirmed via EDX | Nanoparticle synthesis, reaction completeness | benchchem.com |

| LnₓLu₄₋ₓSe₆ | Not explicitly detailed | Ln/Lu/Se ratios determined (e.g., 1:1:3 for β-LnLuSe₃) | Elemental composition of rare-earth selenides | acs.org |

| TmₓMn₁₋ₓS | Not explicitly detailed | Compositional analysis performed | Solid solution characterization | researchgate.net |

Transmission Electron Microscopy (TEM) for Nanoscale Features

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, enabling the examination of nanoscale features, such as grain boundaries, dislocations, and crystal defects. For thulium-sulfur materials, TEM can be used to assess the microstructure of synthesized nanoparticles or thin films. For example, in the synthesis of ytterbium sulfide (Yb₂S₃), TEM is employed to evaluate grain boundaries, which is relevant for understanding the properties of related thulium sulfides benchchem.com. High-resolution TEM is specifically used to confirm nanoparticle size, typically in the range of 20–50 nm for Yb₂S₃, providing critical information about the nanoscale morphology benchchem.com. TEM can also be used to probe microstructural features in more complex doped materials where thulium sulfides might be components or precursors researchgate.net.

Spectroscopic Characterization of Elemental Composition and Bonding

While X-ray diffraction and electron microscopy provide structural and morphological insights, spectroscopic techniques are crucial for determining elemental composition and understanding chemical bonding. Energy-Dispersive X-ray Spectroscopy (EDX), as discussed under SEM, is a primary tool for elemental analysis, confirming the presence and relative abundance of thulium and sulfur.

Other spectroscopic methods, such as Raman spectroscopy, can provide information about vibrational modes within the material, which are directly related to chemical bonding and crystal structure. For instance, Raman spectroscopy has been used to detect phonon modes in ytterbium sulfide nanoparticles, a technique applicable to thulium sulfides for probing vibrational characteristics benchchem.com. While direct spectroscopic studies focusing on the specific bonding environments of thulium and sulfur in their sulfide compounds are less extensively detailed in the provided search results, techniques like X-ray photoelectron spectroscopy (XPS) or infrared (IR) spectroscopy would typically be employed to investigate valence states and bonding characteristics. However, based on the available literature, EDX remains the most frequently cited spectroscopic method for confirming elemental composition in thulium-sulfur materials.

Compound List:

Thulium sulfide (Tm₂S₃)

Thulium sulfide (Tm₅S₇)

Thulium sulfide (Tm₁₅S₂₂)

Thulium sulfide (TmS)

Thulium sulfide (TmS₂)

Cadmium thulium sulfide (CdTm₂S₄)

Thulium-substituted manganese sulfide (TmₓMn₁₋ₓS)

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to identify functional groups and molecular structures within a sample by analyzing the absorption of infrared radiation. For thulium-sulfur materials, FTIR can provide insights into the vibrational modes associated with the thulium-sulfur bonds and any organic ligands or precursor residues present. While specific FTIR spectra for pure thulium sulfides are not extensively detailed in the provided literature, FTIR has been utilized in the characterization of related thallium sulfide materials researchgate.net and thulium-containing organic frameworks acs.org, indicating its general applicability in analyzing such compounds. The technique helps in identifying the presence of specific chemical bonds and can assist in distinguishing between different phases or forms of thulium-sulfur compounds based on their unique vibrational fingerprints.

X-ray Photoelectron Spectroscopy (XPS) for Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical states of the elements within a material. It works by irradiating the sample with X-rays, causing photoemission of core-level electrons. The kinetic energy of these emitted electrons is measured, which is characteristic of the element and its chemical environment.

For thulium sulfides, XPS is invaluable for determining the oxidation states of thulium and sulfur and assessing the nature of their bonding. Studies on thulium compounds have shown that XPS can confirm the oxidation state of thulium (Tm) through its 4f core-level peaks. For instance, Tm³⁺ species typically exhibit Tm 4f core-level peaks within a binding energy range of approximately 160–165 eV benchchem.com. Similarly, the sulfur 2p (S 2p) core-level spectrum provides information about the sulfur's chemical state, allowing for the identification of sulfide (S²⁻) species and potential sulfur-containing impurities or different sulfur valencies.

| Element | Core Level | Binding Energy (eV) | Chemical State/Assignment | Reference |

| Thulium | Tm 4f | 160–165 | Tm³⁺ | benchchem.com |

| Sulfur | S 2p | Varies | Sulfide (S²⁻) / Other | benchchem.com, researchgate.net |

Laser-Induced Breakdown Spectroscopy (LIBS) for Elemental Quantification

Laser-Induced Breakdown Spectroscopy (LIBS) is an atomic emission spectroscopy technique used for elemental analysis. It involves focusing a high-energy pulsed laser onto the sample surface, creating a localized plasma. The excited atoms and ions within this plasma emit light at characteristic wavelengths corresponding to the elements present. By analyzing the emission spectrum, qualitative identification of elements can be performed, and with appropriate calibration, quantitative analysis is also possible bcluae.comresearchgate.net.

LIBS has been demonstrated to be effective for the elemental analysis of rare earth elements, including thulium (Tm) bcluae.comlibs-info.comresearchgate.net. Research has shown that LIBS can be used for the quantitative analysis of rare earth elements doped into matrices like phosphate glasses, where calibration curves can be constructed using an internal standard (e.g., phosphorus) to determine concentrations with good linearity researchgate.net. While specific LIBS data for bulk thulium sulfides are not detailed, the technique's capability to detect and quantify thulium makes it a viable tool for analyzing the elemental composition of thulium-sulfur materials, especially when present in complex matrices or as part of composite materials.

Thermal Analysis for Phase Transitions and Stability

Thermogravimetric Analysis (TGA) of Thulium Sulfide (B99878) Precursors

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for evaluating the thermal stability of materials, identifying decomposition temperatures, and characterizing the composition of precursors used in the synthesis of thulium sulfides.

For thulium sulfide precursors, TGA can reveal the temperatures at which volatile components (like solvent molecules or organic ligands) are released, or when the precursor itself begins to decompose, potentially forming the desired thulium sulfide phase. For example, TGA has been used to characterize thulium-containing organic frameworks, showing mass loss associated with the removal of lattice solvent molecules and subsequent decomposition of the framework acs.org. Similarly, TGA is a standard method for assessing the thermal stability of various precursor compounds used in material synthesis researchgate.netrsc.org.

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the detection of thermal events such as phase transitions, melting, crystallization, and glass transitions, along with the associated enthalpy changes.

For thulium sulfide (Tm₂S₃), DSC studies have identified specific phase transitions. One such study indicates that Tm₂S₃ can undergo a phase transition, potentially decomposing into TmS and S₂, at approximately 950°C when analyzed under an inert gas atmosphere benchchem.com. DSC is a critical tool for mapping the thermal behavior of materials, helping to define their operational temperature limits and identify any structural transformations that might affect their properties.

Electronic Structure and Spectroscopic Properties of Thulium Sulfur Compounds

Investigation of Electronic Band Structure and Band Gap Properties

The electronic structure of thulium-sulfur compounds, particularly thulium monochalcogenides like Thulium Sulfide (B99878) (TmS), has been a subject of theoretical and experimental investigation. Theoretical approaches, such as the self-interaction corrected local-spin density (SIC-LSD) approximation, are employed to evaluate the total energy and understand the electronic configurations. researchgate.net In these calculations, the valency of the thulium ion is a key parameter, with different assumptions about the number of localized f-electrons leading to different predicted electronic structures. researchgate.net

The spectral functions of these compounds are calculated and compared with experimental data from X-ray photoemission spectra to validate the theoretical models. researchgate.net For thulium sulfide, experimental spectra show a broad band of f-related electron emission at binding energies around -5 to -12 eV, which theoretical models that include multiplet effects can successfully reproduce. researchgate.net These combined theoretical and experimental studies are crucial for determining the band structure and understanding the nature of the electronic states, particularly the location and character of the thulium f-bands relative to the valence and conduction bands formed by sulfur and thulium orbitals.

Valence State Determination of Thulium Ions in Sulfur Environments

Thulium typically exists in a trivalent (+3) oxidation state in its compounds, including dithulium trisulphide (Tm₂S₃). webelements.co.ukwikipedia.org However, a divalent (+2) state can also occur, particularly in solids. wikipedia.org Determining the precise valence state of thulium in a sulfur environment is critical, as it dictates the material's electronic and magnetic properties.

Theoretical calculations provide a powerful tool for this determination. By comparing the total energy of the system for different f-electron configurations—specifically the f¹² (representing Tm³⁺) and f¹³ (representing Tm²⁺) scenarios—researchers can identify the more stable valence state. researchgate.net For thulium sulfide (TmS), such calculations indicate that the trivalent state (Tm³⁺) is the stable configuration at ambient pressure. researchgate.net The analysis of photoemission spectra further supports these findings, providing experimental evidence for the valence state of the thulium ions. researchgate.net

Optical Absorption and Photoluminescence Characteristics

Thulium-sulfur compounds exhibit notable optical properties owing to the electronic transitions within the Tm³⁺ ion. zegmetal.com The Tm³⁺ ion in a solid-state host displays a characteristic bright blue luminescence. wikipedia.org The optical properties are governed by transitions between the 4f electronic energy levels, which result in narrow and distinct absorption and emission lines in the visible and near-infrared regions. researchgate.net

The absorption and emission spectra of thulium ions are composed of several key transitions between its electronic states. For instance, strong emission bands can be observed corresponding to the ³F₄ → ³H₆ and ³H₄ → ³F₄ transitions. researchgate.net The photoluminescence properties are highly dependent on the host material, which influences the energy levels and transition probabilities of the thulium ion.

Table 1: Key Electronic Transitions in Tm³⁺ Ions

| Transition | Wavelength Range (approx.) | Region |

|---|---|---|

| ¹G₄ → ³H₆ | ~475 nm | Visible (Blue) |

| ¹G₄ → ³F₄ | ~650 nm | Visible (Red) |

| ³H₄ → ³H₆ | ~800 nm | Near-Infrared |

| ³H₅ → ³H₆ | ~1.2 µm | Near-Infrared |

| ³H₄ → ³F₄ | ~1.47 µm | Near-Infrared |

Note: The exact wavelengths can vary depending on the host material.

Infrared Luminescence and Energy Transfer Processes

Thulium ions are particularly valued for their efficient luminescence in the near-infrared (NIR) and short-wavelength-infrared (SWIR) spectral ranges. optica.org The most widely utilized laser transition is ³F₄ → ³H₆, which emits light at approximately 2 µm. optica.org Another significant transition, ³H₄ → ³F₄, occurs around 1.5 µm. optica.org

The population of the excited states that lead to this infrared luminescence is governed by complex energy transfer processes. When thulium ions are present in high concentrations, a process known as cross-relaxation (³H₄ + ³H₆ → ³F₄ + ³F₄) can efficiently populate the ³F₄ upper laser level, enhancing the emission at ~2 µm. optica.org Furthermore, processes like excited-state absorption (ESA), where an ion already in an excited state absorbs another photon, are crucial for understanding and optimizing luminescence, particularly in upconversion pumping schemes where lower-energy photons are converted to higher-energy emission. optica.orgresearchgate.net

Effect of Doping on Optical Properties

The optical properties of thulium-sulfur systems can be significantly modified by doping them into a host material or by co-doping with other elements. Thulium-doped sulfide glasses, for example, have been broadly investigated for applications like fiber-optic amplifiers. optica.org Sulfide glasses are often preferred over fluoride (B91410) glasses as hosts because the rare-earth dopants exhibit greater absorption and spontaneous-emission probabilities. optica.org The Judd-Ofelt theory is a common theoretical framework used to analyze and predict the radiative properties of thulium ions in such doped glasses. optica.org

The introduction of thulium as a dopant can also alter the fundamental optical properties of the host material itself. For instance, doping a bismuth-boro-tellurite glass system with thulium oxide (Tm₂O₃) has been shown to increase the optical band gap energy and refractive index. chalcogen.ro This effect is attributed to structural changes in the glass network, such as the formation of non-bridging oxygens, which are stabilized by the Tm³⁺ ions. chalcogen.ro Similarly, theoretical studies on thulium-doped zinc oxide (ZnO) show that the dopant introduces impurity levels within the band gap, significantly modifying the electronic and optical characteristics of the host material. researchgate.net

Mössbauer Spectroscopy for Local Electronic and Magnetic Environments

Mössbauer spectroscopy is a powerful technique for probing the local environment of a specific nucleus, providing detailed information about hyperfine interactions. caltech.edu In thulium compounds, ¹⁶⁹Tm Mössbauer spectroscopy can reveal insights into the local electronic and magnetic properties at the thulium ion site. aps.org The key parameters derived from Mössbauer spectra are the isomer shift, quadrupole splitting, and hyperfine magnetic field. researchgate.net

The quadrupole splitting, for example, arises from the interaction between the nuclear quadrupole moment and the electric field gradient (EFG) produced by the surrounding electron cloud and lattice charges. By measuring the temperature dependence of this splitting in paramagnetic thulium metal, researchers have determined parameters of the crystalline electric field (CEF). aps.org In magnetic materials, the technique can measure the hyperfine magnetic field at the nucleus, which is related to the magnetic moment of the ion. caltech.edu Mössbauer studies on thulium salts have been used to deduce effective magnetic fields and investigate spin-spin relaxation phenomena between thulium ions. caltech.edu

X-ray Absorption Spectroscopy (XAS) for Local Atomic and Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a non-destructive technique used to obtain information about the local atomic and electronic structure of a specific element within a material. arizona.edu The technique is divided into two regimes: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For thulium-sulfur compounds, XANES spectroscopy at the sulfur K-edge is particularly useful. The shape and energy position of the absorption edge act as a "fingerprint" for the chemical state, including the oxidation state and coordination environment of the sulfur atoms. arizona.edu Shifts in the absorption-edge position can serve as a "chemical ruler" for the sulfur oxidation state. arizona.edu This makes XANES an ideal tool for characterizing the local bonding environment of sulfur in these complex materials, complementing information gained from techniques that probe the thulium ion directly. arizona.edursc.org

Theoretical and Computational Studies of Thulium Sulfur Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Defects

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to thulium-sulfur compounds to understand their fundamental electronic and magnetic properties, as well as the impact of crystalline defects.

Computational studies employing DFT can effectively model the influence of various point defects, such as vacancies, interstitials, and substitutions, on the electronic and magnetic characteristics of thulium sulfides. By simulating the presence of these defects within the crystal lattice, researchers can analyze the resulting changes in the local atomic arrangement, charge distribution, and spin states. For instance, the introduction of a sulfur vacancy is expected to create localized electronic states within the band gap, which can significantly alter the material's conductivity.

DFT calculations can also elucidate how defects mediate magnetic interactions between thulium ions. The presence of impurities or vacancies can disrupt the exchange pathways, potentially leading to changes in the magnetic ordering temperature or even inducing different magnetic phases. Spin-polarized DFT calculations are particularly useful in this context, as they can determine the effect of defects on the magnetic moment of the iron (100) surface, revealing that sulfur impurities can lower the magnetic properties by introducing an antimagnetic spin. aip.org

A well-known limitation of standard DFT approximations, such as the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA), is the underestimation of the band gap in semiconductors and insulators. nih.govacs.org To address this, hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, have been successfully employed. The Heyd-Scuseria-Ernzerhof (HSE06) functional, for example, has been shown to provide more accurate band gap predictions for a variety of materials, including rare-earth compounds. escholarship.orgrsc.org

For thulium-sulfur systems, applying hybrid functionals is crucial for reconciling theoretical band structures with experimental data obtained from optical spectroscopy. researchgate.net By providing a more accurate description of the electronic states, particularly the localized f-electrons of thulium, hybrid functional calculations can offer a more reliable prediction of the material's optical and transport properties. escholarship.org

Below is a data table summarizing the calculated band gaps of various tin sulfides using different exchange-correlation functionals, illustrating the trend of band gap underestimation by standard DFT and the improvement with hybrid functionals. A similar approach is vital for accurately modeling thulium sulfides.

| Compound | Structure | LDA (eV) | PBE (eV) | HSE06 (eV) | Experimental (eV) |

|---|---|---|---|---|---|

| SnS | GeS type | 0.64 | 0.86 | 1.27 | 1.0-1.1 |

| SnS₂ | CdI₂ type | 1.08 | 1.38 | 2.17 | 2.2-2.34 |

| Sn₂S₃ | Sn₂S₃ type | 0.39 | 0.56 | 1.12 | 0.8-1.0 |

This table is adapted from data presented in studies on tin sulfides and serves as an illustrative example of the application of different DFT functionals. acs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT calculations are excellent for determining the static, ground-state properties of materials, Molecular Dynamics (MD) simulations are employed to study their dynamic behavior and thermodynamic properties. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For thulium-sulfur systems, MD simulations can provide insights into:

Phase Transitions: By simulating the system at different temperatures and pressures, MD can be used to study solid-state phase transformations.

Thermal Conductivity: The atomic vibrations (phonons) that carry heat can be modeled to predict the thermal conductivity of the material.

Ion Diffusion: In applications such as solid electrolytes or battery materials, MD can simulate the movement of ions through the crystal lattice, allowing for the calculation of diffusion coefficients.

While specific MD studies on thulium sulfide (B99878) are not widely reported, the methodology has been extensively used for other sulfide materials, such as in lithium-sulfur batteries, where ReaxFF interatomic potentials are developed to describe the interactions and simulate structural and kinetic behavior. researchgate.netrsc.org Ab initio molecular dynamics (AIMD), which combines MD with DFT calculations for the forces between atoms, is a particularly powerful approach for studying complex chemical reactions and materials at high temperatures, as it does not rely on pre-parametrized force fields. researchgate.netresearchgate.net

Theoretical Approaches for Valence Fluctuation Analysis

A fascinating aspect of some thulium compounds is the phenomenon of valence fluctuation, where the thulium ion fluctuates between different valence states (e.g., Tm²⁺ and Tm³⁺). This has profound effects on the material's electronic and magnetic properties.

Theoretical models can be used to analyze and quantify this behavior. One approach involves calculating the total energy of the system for different fixed valence states of the thulium ions within a DFT framework. researchgate.net By comparing the energies of configurations with integer valences, the stability of an intermediate valence state can be inferred. For instance, in a study on thulium monochalcogenides, the total energy was evaluated with the self-interaction corrected local-spin density approximation, describing Tm ions with either twelve (Tm³⁺) or thirteen (Tm²⁺) localized f-electrons. researchgate.netbmd-lab.org The comparison of these scenarios helps to understand the valency shift. bmd-lab.org

Another method involves simulating theoretical X-ray diffraction data for different valence configurations and comparing them with experimental results. A theoretical study on thulium selenide (B1212193) (TmSe) utilized this approach to deduce a charge transfer of 0.23ē, providing evidence for the intermediate valence state in the system. rsc.orgchemrxiv.org

Computational Prediction of Spectroscopic Properties

Computational methods are highly effective in predicting and interpreting various spectroscopic properties of materials. For thulium-sulfur compounds, these predictions are crucial for understanding experimental spectra and elucidating the electronic structure.

DFT and related methods can be used to calculate:

Photoemission Spectra: The spectral functions of thulium compounds can be calculated, including multiplet effects, and compared directly with experimental X-ray photoemission spectroscopy (XPS) data. researchgate.netbmd-lab.org This allows for the identification of the contributions from different electronic orbitals (e.g., Tm f-states and S p-states) to the valence and core-level spectra.

Optical Absorption and Emission Spectra: By calculating the electronic band structure and transition probabilities, the optical absorption and photoluminescence spectra can be predicted. For thulium-doped materials, these calculations can help to understand the intra-4f transitions that give rise to their characteristic emission lines. The Stark splitting of these luminescence lines can also be analyzed to understand the local crystal-field environment of the Tm³⁺ ions.

The following table presents a comparison of calculated and experimental lattice constants for thulium monochalcogenides, a fundamental property that underpins the accuracy of spectroscopic predictions.

| Compound | Calculated (Å) - Tm²⁺ scenario | Calculated (Å) - Tm³⁺ scenario | Experimental (Å) |

|---|---|---|---|

| TmS | 5.66 | 5.41 | 5.42 |

| TmSe | 5.94 | 5.67 | 5.71 |

| TmTe | 6.34 | 6.03 | 6.36 |

Data adapted from a theoretical study on thulium monochalcogenides. bmd-lab.org

Reaction Pathway and Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the formation of thulium-sulfur compounds. By mapping the potential energy surface (PES) of a reaction, key features such as transition states and intermediates can be identified, and activation energies can be calculated.

While detailed computational studies on the specific reaction pathways for thulium sulfide synthesis are not extensively documented, the methodologies are well-established. For instance, DFT calculations have been used to provide a comprehensive picture of the mechanisms behind the reaction of elemental sulfur and polysulfides with various nucleophiles. chemrxiv.org These studies explore all plausible pathways, including nucleophilic decomposition and unimolecular decomposition, to determine the most favorable reaction routes. chemrxiv.org

In the context of thulium-sulfur systems, computational approaches could be used to:

Model Solid-State Synthesis: Simulate the reaction between thulium and sulfur precursors at high temperatures to understand the intermediate phases and the kinetics of the reaction.

Investigate Chemical Vapor Deposition (CVD): Use AIMD to model the surface reactions of precursor molecules on a substrate, identifying the atomistic pathways for film growth. researchgate.net

Study Solution-Based Synthesis: Model the interactions and reactions of thulium and sulfur-containing species in a solvent to understand the nucleation and growth of nanoparticles.

These computational investigations can provide atomic-level insights that are often difficult to obtain experimentally, thereby guiding the optimization of synthesis conditions to produce high-quality thulium sulfide materials.

Coordination Chemistry and Ligand Design in Thulium Sulfur Systems

Design Principles for Sulfur-Centered Ligands

The design of sulfur-centered ligands for coordination with metal ions is guided by the principles of Hard and Soft Acids and Bases (HSAB) theory. alfa-chemistry.com Sulfur, being a soft donor atom, preferentially forms stable complexes with soft or borderline metal ions. alfa-chemistry.com The versatility of sulfur donor ligands stems from the ability of the sulfur atom to act as a σ-donor, a combined σ-donor and π-donor, or a σ-donor and π-acceptor. alfa-chemistry.com This bonding flexibility is influenced by the steric environment and the oxidation state of the metal center. alfa-chemistry.com

Key design strategies for sulfur-centered ligands include:

Polydenticity : Incorporating multiple sulfur donor atoms or a combination of sulfur with other donor atoms (like nitrogen or phosphorus) into a single ligand molecule to enhance complex stability through the chelate effect. nih.govuni-goettingen.de

Steric Hindrance : Introducing bulky substituents on the ligand framework to prevent oligomerization or polymerization of the metal complexes, thereby isolating monomeric species. This is particularly important in stabilizing reactive, low-coordinate metal centers. researchgate.net

Electronic Tuning : Modifying the electronic properties of the ligand by introducing electron-donating or electron-withdrawing groups. This can influence the redox properties of the metal center and the reactivity of the resulting complex. researchgate.net

Multidentate ligands containing sulfur donor sites are effective for forming stable complexes with metal ions. These ligands can feature various backbones and additional donor atoms, leading to diverse coordination geometries. For instance, novel multidentate ligand systems have been developed by reacting sulfur diimides with metalated amines, creating versatile ligands with side-arm donation capabilities. nih.gov The denticity of the ligand and the size of the cation are critical factors in the complexation properties. nih.gov

Another approach involves creating heteroatomic-substituted multidentate systems, sometimes referred to as "scorpionate" or "claw" ligands, which feature a central sulfur atom connected to two or more pendant arms containing other donor groups like phosphino (R₂P(CH₂)n–) or amino (R₂N(CH₂)n–) moieties. uni-goettingen.de These ligands are designed to coordinate facially to a metal center and can accommodate both hard and soft metal ions, making them suitable for developing heterobimetallic complexes. uni-goettingen.de

Thiolate ligands (RS⁻) have proven effective in stabilizing thulium in both the +2 and +3 oxidation states. The synthesis of thiolate-bound thulium compounds often involves the reaction of thulium metal or its halides with a disulfide or a thiol.

Research has led to the isolation and characterization of complexes such as monomeric (DME)₂Tm(SC₆F₅)₃ and tetrametallic (DME)₄(μ₂-SPh)₈Tm₄(SPh)₄. acs.org In the fluorinated thiolate complex, the Tm(III) ion is eight-coordinate, bound to three sulfur atoms from the thiolates, four oxygen atoms from THF ligands, and a weak dative interaction with a fluorine atom. acs.orgrutgers.edu The benzenethiolate (B8638828) compound forms a tetrameric structure with thiolates bridging a nearly linear array of Tm(III) ions. acs.orgrutgers.edu The use of bulky terphenylthiolate ligands, such as ⁻SAriPr6 (AriPr6 = C₆H₃-2,6-(C₆H₂-2,4,6-iPr₃)₂), has been explored to stabilize Ln(II) ions, including the synthesis of Tm(SAriPr6)₂ from TmI₂(DME)₃. researchgate.netnsf.gov

Table 1: Selected Structural Data for a Thiolate-Bound Thulium(III) Complex

| Compound | Coordination Number | Key Bond Distances (Å) | Reference |

| (DME)₂Tm(SC₆F₅)₃ | 8 | Tm-F: 2.842(3) | acs.orgrutgers.edu |

Synthesis and Structural Characterization of Thulium-Sulfur Coordination Complexes

The synthesis of thulium-sulfur coordination complexes typically involves salt metathesis reactions, where a thulium halide precursor is reacted with an alkali metal salt of the desired sulfur-containing ligand. dokumen.pub Another common method is the direct reaction of thulium metal with the ligand precursor, often in the presence of a catalytic amount of mercury. rutgers.edu Characterization of these complexes relies heavily on single-crystal X-ray diffraction to determine the solid-state structure, supplemented by techniques like multinuclear NMR spectroscopy and elemental analysis. nih.govnih.gov

Phospholyl ligands, which are phosphorus-containing analogues of cyclopentadienyl anions, have been successfully used to stabilize the rare +2 oxidation state of thulium. researchgate.net The reaction of thulium diiodide (TmI₂) with potassium salts of bulky phospholyl ligands like potassium 2,5-di-tert-butyl-3,4-dimethylphospholide, K(dtp), yields stable, homoleptic bis(phospholyl)thulium(II) complexes. nih.gov

For example, the complex [Tm(dtp)₂] (5) was isolated as a monomeric sandwich complex, a result attributed to the significant steric crowding from the bulky dtp ligands which prevents dimerization. nih.gov This complex was one of the first structurally authenticated organometallic Tm(II) complexes. researchgate.net In contrast, the less bulky 2,5-bis(trimethylsilyl)-3,4-dimethylphospholide (dsp) ligand yields an etherate adduct, [Tm(dsp)₂(Et₂O)], which could not be desolvated without decomposition. nih.gov

Table 2: Synthesis of Homoleptic Thulium(II) Phospholyl Complexes

| Thulium Precursor | Ligand Salt | Solvent | Product | Structural Feature | Reference |

| TmI₂ | K(dtp) | Diethyl ether / Pentane | [Tm(dtp)₂] | Monomeric | nih.gov |

| TmI₂ | K(dsp) | Diethyl ether | [Tm(dsp)₂(Et₂O)] | Solvated, unstable upon desolvation | nih.gov |

Organometallic thulium-sulfur compounds are defined by the presence of at least one direct thulium-carbon bond in addition to a thulium-sulfur bond. The thiolate and phospholyl complexes discussed previously fall into this category. The synthesis of organometallic lanthanide compounds, including those of thulium, often utilizes stoichiometric salt metathesis reactions. dokumen.pub

For instance, the synthesis of (DME)₄(μ₂-SPh)₈Tm₄(SPh)₄ involves reacting thulium metal directly with diphenyl disulfide in 1,2-dimethoxyethane (DME). rutgers.edu This reaction proceeds over several days and yields a tetrameric organometallic cluster where the thulium ions are bridged by thiophenolate ligands. rutgers.edu The phospholyl complexes like [Tm(dtp)₂] are also classic examples of organometallic chemistry, featuring η⁵-coordination between the thulium ion and the phospholyl rings. nih.gov

Reactivity and Stability of Thulium-Sulfur Coordination Compounds

The reactivity and stability of thulium-sulfur compounds are highly dependent on the oxidation state of the thulium center and the nature of the supporting ligands.

The Tm(II) complex [Tm(dtp)₂] exhibits remarkable stability at room temperature in solution and shows no noticeable reaction with dinitrogen, which is in stark contrast to the reactivity of many other divalent lanthanide species. nih.gov However, it is a competent one-electron reductant. It reacts immediately with triphenylphosphine sulfide (B99878) (Ph₃PS) at room temperature to yield a trivalent, sulfide-bridged dimer, [[Tm(dtp)₂]₂(μ-S)]. nih.gov It also reacts with azobenzene to form the trivalent complex [Tm(dtp)₂(N₂Ph₂)]. nih.gov

The stability of other Tm(II) complexes, such as Tm(SAriPr6)₂, has also been investigated. nsf.gov In hexane solution, the stability of related Ln(II) complexes can be monitored by UV-vis spectroscopy, with some showing only minor decomposition over extended periods. nsf.gov The electronic configuration of the Tm(II) ion (4f¹³) influences its reactivity, making it a useful reducing agent in organometallic synthesis.

Coordination Environments and Their Influence on Thulium's Electronic States

The electronic and photonic properties of thulium are intrinsically linked to its local coordination environment. In thulium-sulfur systems, the arrangement of sulfur-containing ligands around the central thulium ion dictates the symmetry of the local crystal field, which in turn governs the splitting of the ion's electronic energy levels. This relationship is fundamental to tailoring the material's optical and electronic characteristics. The most common oxidation state for thulium is +3 (Tm³⁺), which has a [Xe]4f¹² electron configuration. wikipedia.orgsputtertargets.net While a +2 state (Tm²⁺) can also exist, the trivalent state is the focus of most studies in coordination chemistry due to its rich spectroscopic features. wikipedia.orgsputtertargets.net

The large ionic radius of the Tm³⁺ ion promotes high coordination numbers, typically ranging from 6 to 8. This leads to a variety of coordination geometries, including octahedral, dodecahedral, and bicapped trigonal prismatic structures. alfa-chemistry.com The specific geometry is highly dependent on the steric bulk and denticity of the sulfur-containing ligands.

Molecular Thiolate Complexes: Detailed structural insights come from molecular thulium complexes with thiolate ligands. For instance, the complex (DME)₂Tm(SC₆F₅)₃ features an eight-coordinate Tm(III) ion. acs.orgrutgers.eduacs.org Its coordination sphere is comprised of three sulfur atoms from the terminal thiolate ligands, four oxygen atoms from two chelating 1,2-dimethoxyethane (DME) ligands, and a weak dative interaction with a fluorine atom from one of the pentafluorophenylthiolate ligands. rutgers.edu In contrast, the benzenethiolate analogue, (DME)₄(μ₂-SPh)₈Tm₄(SPh)₄, forms a larger tetrameric structure where the thulium ions are linked by bridging thiolate ligands. acs.orgrutgers.eduacs.org

Solid-State Sulfide Systems: In solid-state lattices, thulium ions can be doped into a host material, adopting the coordination environment of the site they occupy. In thulium-doped tin disulfide (SnS₂:Tm), Tm³⁺ ions substitute for tin, and are subjected to a local D₃d crystal-field environment. researchgate.net This defined symmetry has a profound and measurable effect on the electronic states of the thulium ion.

The 4f electrons of lanthanide ions like Tm³⁺ are shielded by the outer 5s and 5p electrons. Consequently, their interaction with the ligand field is weaker than that observed for d-block transition metals. Nevertheless, this interaction is sufficient to lift the degeneracy of the 4f electronic energy levels, a phenomenon known as Stark splitting. researchgate.net This splitting is directly observable in the fine structure of photoluminescence (PL) spectra.

In SnS₂:Tm, sharp emission lines are observed which correspond to intra-4f electronic transitions. researchgate.netaip.org The low-temperature PL spectra reveal dozens of distinct lines, which arise from transitions between the Stark-split sublevels of the excited and ground electronic states. aip.org The primary observed emission bands are assigned to the ³H₄ → ³H₆ and ³F₂,₃ → ³H₆ transitions of the Tm³⁺ ion. researchgate.netaip.org The presence and pattern of this fine structure are a direct fingerprint of the local D₃d crystal-field environment influencing the Tm³⁺ electronic states. researchgate.net

The nature of the chalcogenide ligand also has a strong influence on the stable electronic configuration of thulium. Theoretical and experimental studies on thulium monochalcogenides (TmS, TmSe, and TmTe) reveal a distinct valency shift across the series. researchgate.netaps.orgaps.orgjps.jp

TmS : The electronic structure is best described by a trivalent Tm³⁺ (f¹²) configuration. aps.org

TmTe : This compound is characterized by a divalent Tm²⁺ (f¹³) configuration. aps.org

TmSe : Exhibits a mixed-valent state, fluctuating between the f¹² and f¹³ configurations. aps.org

This demonstrates that the coordination environment provided by the heavier telluride ion stabilizes the reduced Tm²⁺ state, while the sulfide ligand favors the more common Tm³⁺ state.

Reaction Mechanisms and Chemical Transformations Involving Thulium and Sulfur Species

Reactions of Thulium Metal with Elemental Sulfur and Sulfur-Containing Gases

Thulium, a rare-earth metal, exhibits reactivity with elemental sulfur and sulfur-containing compounds at elevated temperatures, leading to the formation of various thulium sulfides. When thulium metal is heated with elemental sulfur, it forms thulium(III) sulfide (B99878) (Tm₂S₃) chemistrycool.comwebelements.com. This reaction typically occurs at high temperatures, often within evacuated quartz ampoules benchchem.com. Thulium also reacts with non-metallic elements, including sulfur, to form binary compounds such as thulium monosulfide (TmS) wikipedia.org. Furthermore, thulium metal can react with sulfur-containing gases, such as hydrogen sulfide (H₂S), at elevated temperatures as part of gas-phase synthesis routes for thulium sulfides benchchem.com.

Table 7.1.1: Reaction of Thulium Metal with Elemental Sulfur

| Reactants | Conditions | Product(s) | References |

| Thulium metal (Tm) + Sulfur (S₈) | High temperature (800–1000°C), evacuated ampoule | Tm₂S₃ | benchchem.com |

| Thulium metal (Tm) + Sulfur (S) | Elevated temperatures | Tm₂S₃, TmS | chemistrycool.comwikipedia.org |

Chemical Reactions in the Synthesis of Thulium Sulfides

The synthesis of thulium sulfides, primarily Tm₂S₃, can be achieved through several chemical routes. High-temperature solid-state reactions are a common method, involving the direct reaction of thulium metal with elemental sulfur benchchem.com. Alternatively, gas-phase synthesis methods utilize thulium oxide (Tm₂O₃) as a precursor, reacting it with hydrogen sulfide (H₂S) or carbon disulfide (CS₂) at elevated temperatures to yield high-purity Tm₂S₃ benchchem.com. Solid-state metathesis, employing precursors like anhydrous thulium chloride (TmCl₃) and alkali metal sulfides (e.g., Na₂S), is another viable synthetic pathway benchchem.com. Other thulium sulfide stoichiometries, such as Tm₁₅S₂₂, have also been prepared using high-temperature techniques researchgate.net. Generally, rare earth sulfides can be synthesized via solid phase, gas-solid, liquid phase, and gas phase methods, offering flexibility in controlling product morphology and properties alfa-chemistry.com.

Solid-State Transformations

Interaction of Thulium Compounds with Hydrogen Sulfide and Polysulfides

Thulium compounds can interact with hydrogen sulfide and, by extension, sulfur species. Thulium oxide (Tm₂O₃) serves as a precursor in gas-phase synthesis, reacting with hydrogen sulfide (H₂S) at elevated temperatures to produce thulium sulfide (Tm₂S₃) benchchem.com. Thulium sulfide itself exhibits reactivity with mineral acids, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). Upon reaction with these acids, Tm₂S₃ decomposes to yield thulium(III) ions and hydrogen sulfide gas benchchem.com.

Mechanistic Studies of Sulfur Atom Transfer

Detailed mechanistic studies specifically focusing on sulfur atom transfer in thulium systems were not identified within the scope of the provided search results. While general information regarding sulfur's propensity to form chains and its ability to act as a sulfur donor in reactions with metals is available wikipedia.org, specific pathways for thulium-sulfur interactions at a mechanistic level remain less documented in the retrieved literature.

Formation of Hydropersulfides and Polysulfides in Thulium Systems

Information regarding the formation of specific hydropersulfides or polysulfides involving thulium was not found in the provided search results. Research has documented the synthesis and characterization of thallium polysulfide anions acs.org, but analogous studies for thulium are absent. Generally, sulfur's ability to form polysulfides (Sₓ²⁻) and polysulfanes (H₂Sₓ) is well-established wikipedia.org, and electropositive metals are known to form polysulfide salts wikipedia.org. However, specific thulium-containing polysulfides or hydropersulfides and their formation mechanisms have not been detailed in the current literature search.

Compound List:

Thulium (Tm)

Thulium(III) sulfide (Tm₂S₃)

Thulium monosulfide (TmS)

Thulium(III) oxide (Tm₂O₃)

Thulium(III) chloride (TmCl₃)

Thulium(III) ions (Tm³⁺)

Thulium₁₅S₂₂ (Tm₁₅S₂₂)

Oxidation-Reduction Chemistry of Thulium-Sulfur Compounds

Thulium, as a lanthanide element, predominantly exists in the +3 oxidation state in its compounds, including its sulfides. In solution, the thulium ion is typically found as a hydrated Tm³⁺ complex [Tm(OH₂)₉]³⁺, which exhibits a bright blue luminescence wikipedia.org. While the +3 state is the most common, the +2 oxidation state can also exist for thulium, particularly in solid-state compounds, stabilized by a nearly filled 4f electron shell wikipedia.org.

Sulfur, on the other hand, is a highly versatile element with a wide range of oxidation states, typically ranging from -2 in sulfides to +6 in sulfates wikipedia.org. In thulium sulfide (Tm₂S₃), sulfur is generally in the -2 oxidation state, forming ionic bonds with the trivalent thulium cation webelements.com.

Formation and Decomposition: Thulium sulfide (Tm₂S₃) can be synthesized through several methods, including the reaction of thulium oxide (Tm₂O₃) with hydrogen sulfide (H₂S) at elevated temperatures, or via solid-state reactions between thulium metal and sulfur wikipedia.orgbenchchem.com. The compound Tm₂S₃ is typically a dark brown powder with a corundum-like crystalline structure benchchem.com. At very high temperatures, exceeding 1600°C, thulium sulfide undergoes thermal decomposition, yielding elemental thulium and sulfur vapors benchchem.com. This decomposition process signifies a breakdown of the Tm-S chemical bonds.

Research also indicates the preparation of lanthanide polysulfides, including those of thulium, under high-pressure and high-temperature conditions iaea.org. Polysulfides involve sulfur chains (Sₓ²⁻), where sulfur can exist in various intermediate oxidation states, reflecting a more complex redox environment compared to simple sulfides.

While direct, detailed redox reaction mechanisms specifically involving thulium-sulfur compounds are not extensively documented in the provided literature, the chemistry implies potential for thulium to transition between its +2 and +3 oxidation states in solid matrices, and for sulfur to participate in redox cycles as a sulfide or in more complex sulfur species.

Table 1: Properties of Thulium Sulfide (Tm₂S₃)

| Property | Value | Source Index |

| Chemical Formula | Tm₂S₃ | webelements.combenchchem.com |

| Appearance | Dark brown powder | benchchem.com |

| Crystal Structure | Corundum-like | benchchem.com |

| Synthesis (example) | Tm₂O₃ + H₂S → Tm₂S₃ + H₂O (at elevated temperatures) | benchchem.com |

| Decomposition Temp. | > 1600°C | benchchem.com |

| Thulium Oxidation State | +3 | wikipedia.orgwebelements.com |

| Sulfur Oxidation State | -2 | wikipedia.orgwebelements.com |

Role of Thulium in Catalytic Reactions Involving Sulfur

Thulium compounds, particularly when incorporated into catalytic systems, can play a significant role in reactions involving sulfur, primarily by enhancing catalyst performance and tolerance to sulfur poisoning.